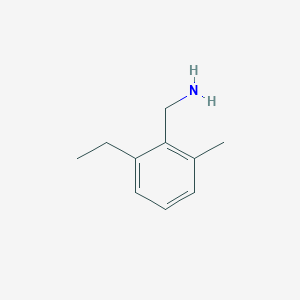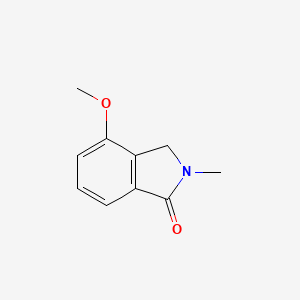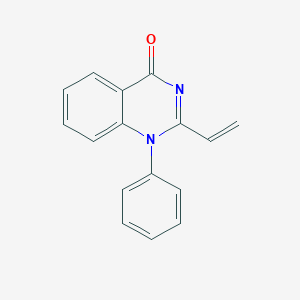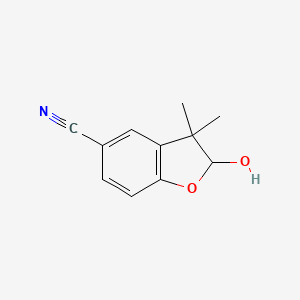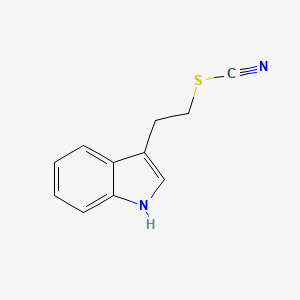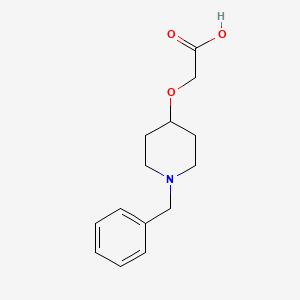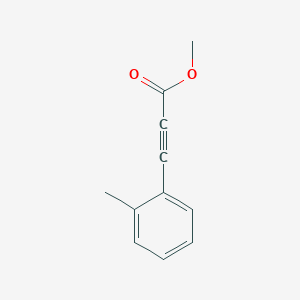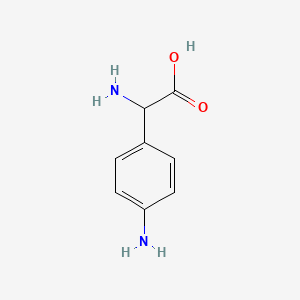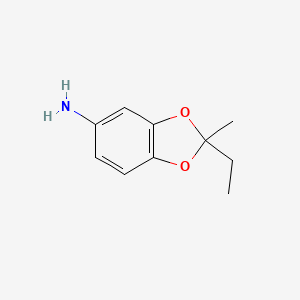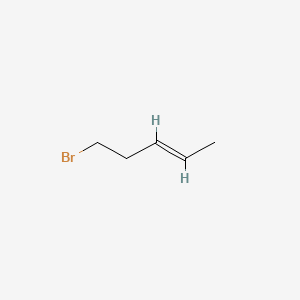
5-Bromo-2-pentene
Descripción general
Descripción
5-Bromo-2-pentene is a chemical compound with the molecular formula C5H9Br . It is used as a synthetic reagent in the formation of sesqueterpenoids . It is also employed in the preparation of geranlol-3-14C and penifulvin A, a sesquiterpenoid with a novel dioxa-fenestrane structure .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-pentene consists of a five-carbon chain with a bromine atom attached to the fifth carbon . The second carbon in the chain forms a double bond with the third carbon .Physical And Chemical Properties Analysis
5-Bromo-2-pentene has a molecular weight of 149.029 Da . It is slightly miscible with water .Aplicaciones Científicas De Investigación
Electrochemical Reduction and Product Synthesis
5-Bromo-2-pentene is involved in electrochemical reduction processes. Pritts and Peters (1994) studied the electrochemical reduction of various dihalopentanes, including 5-bromopentene derivatives, at carbon electrodes. Significant products from these reductions included various alkanes and alkenes, highlighting the compound's role in synthesizing diverse organic molecules (Pritts & Peters, 1994).
Synthesis of Polyenals
Soullez, Plé, and Duhamel (1997) described the synthesis of 5-halogeno-2,4-dienals, including 5-bromopenta-2,4-dienal, which can be transformed into ω-bromo polyenals. These compounds are precursors for various conjugated enals, demonstrating 5-Bromo-2-pentene's utility in organic synthesis (Soullez et al., 1997).
Catalysis and Isomerization
In catalysis, 5-Bromo-2-pentene plays a role in the hydroisomerization of olefins. Bond and Hillyard (1968) investigated the catalysis of olefins by tris(triphenylphosphine)rhodium halides, showing that 5-Bromo-2-pentene derivatives could be transformed into other olefins like 1-pentene (Bond & Hillyard, 1968).
Dehydrohalogenation and Catalysis
Kamiguchi et al. (2003) explored the catalytic dehydrohalogenation of alkyl halides, including 5-Bromo-2-pentene, to yield pentene. This research demonstrates its application in catalytic reactions leading to different organic products (Kamiguchi et al., 2003).
Synthesis of Silanorcaranes
Rosenberg and Zuckerman (1971) included 5-Bromo-2-pentene in their study on the synthesis of 2-silanorcaranes, a class of organosilicon compounds. This highlights its role in the formation of specialized organometallic compounds (Rosenberg & Zuckerman, 1971).
Organic Deuterium Compounds
In the field of deuterated compound synthesis, Kovachic and Leitch (1961) used 5-Bromo-2-pentene derivatives for synthesizing deuterated olefins, an essential area in isotopic labeling and chemical tracing (Kovachic & Leitch, 1961).
Safety and Hazards
5-Bromo-2-pentene is considered hazardous. It is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this chemical with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Propiedades
IUPAC Name |
(E)-5-bromopent-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-2-3-4-5-6/h2-3H,4-5H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUCEINLRQGOSH-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopent-2-ene | |
CAS RN |
51952-42-2 | |
| Record name | 5-bromopent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




